Ethyl 8-oxo-8-(3-thienyl)octanoate

Overview

Description

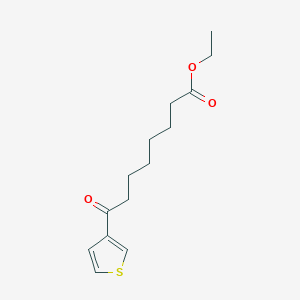

Ethyl 8-oxo-8-(3-thienyl)octanoate is an ester derivative of octanoic acid featuring a ketone group at the 8th carbon position and a 3-thienyl (thiophene) substituent. Its molecular formula is C₁₄H₁₈O₃S, with a molecular weight of 278.36 g/mol. The compound’s structure combines an ethyl ester group, a linear aliphatic chain, and a sulfur-containing aromatic heterocycle (thienyl), which distinguishes it from phenyl-substituted analogs. This structural uniqueness confers distinct electronic, steric, and solubility properties, making it relevant in organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-oxo-8-(3-thienyl)octanoate typically involves the reaction of 3-thiopheneacetic acid with ethyl 8-bromo-8-oxooctanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-8-(3-thienyl)octanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Ethyl 8-oxo-8-(3-thienyl)octanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 8-oxo-8-(3-thienyl)octanoate involves its interaction with specific molecular targets and pathways. The thiophene ring and oxo group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

To contextualize its properties, Ethyl 8-oxo-8-(3-thienyl)octanoate is compared with phenyl-substituted esters and other heterocyclic derivatives. Key differences arise from substituent electronic effects, steric bulk, and heteroatom presence.

Table 1: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituent(s) | Key Features | Biological Activity/Applications |

|---|---|---|---|---|

| This compound | C₁₄H₁₈O₃S | 3-thienyl (C₄H₃S) | Sulfur atom enhances π-conjugation; moderate lipophilicity (logP ~3.2) | Potential enzyme inhibition; antimicrobial research |

| Ethyl 8-phenyl-8-oxooctanoate | C₁₆H₂₂O₃ | Phenyl (C₆H₅) | Higher hydrophobicity (logP ~3.8); limited electronic effects | Intermediate in drug synthesis |

| Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | C₁₆H₂₁ClO₃ | 3-chlorophenyl (Cl-C₆H₄) | Chlorine’s electron-withdrawing effect enhances reactivity | Antimicrobial, anticancer activity |

| Ethyl 8-(4-fluorophenyl)-8-oxooctanoate | C₁₆H₂₁FO₃ | 4-fluorophenyl (F-C₆H₄) | Fluorine’s electronegativity improves metabolic stability | Receptor binding studies |

| Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoate | C₁₈H₂₀F₆O₃ | 3,5-CF₃-C₆H₃ | Strong electron-withdrawing groups; high lipophilicity (logP ~4.5) | Enzyme inhibition; industrial applications |

Key Findings:

Electronic Effects :

- The 3-thienyl group introduces sulfur’s lone pairs, enhancing π-conjugation and polarizability compared to phenyl analogs. This may improve binding to biological targets (e.g., enzymes or receptors) through dipole interactions .

- Chlorine and fluorine substituents in phenyl analogs alter reactivity: Chlorine increases electrophilicity, while fluorine enhances metabolic stability .

Lipophilicity :

- Thienyl substitution reduces logP compared to trifluoromethylphenyl derivatives (logP ~3.2 vs. ~4.5), balancing solubility and membrane permeability for drug design .

Biological Activity: Antimicrobial Potential: Chlorophenyl and thienyl analogs show promise due to substituent-driven interactions with microbial enzymes . Enzyme Inhibition: Trifluoromethylphenyl and thienyl groups exhibit stronger binding to hydrophobic enzyme pockets .

Future Research Directions

Structure-Activity Relationships (SAR) : Systematic studies to correlate thienyl positioning (2- vs. 3-) with bioactivity.

In Vivo Studies : Pharmacokinetic profiling to assess bioavailability and toxicity.

Industrial Applications : Exploration in polymer chemistry or surfactants, leveraging sulfur’s electronic properties.

Biological Activity

Ethyl 8-oxo-8-(3-thienyl)octanoate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring and an oxo group, which are critical for its reactivity and biological interactions. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 3-thiopheneacetic acid with ethyl 8-bromo-8-oxooctanoate. The reaction is conducted in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide), heated to reflux to ensure complete conversion. This method can be scaled up for industrial production using continuous flow reactors to enhance efficiency and yield .

Biological Activity

Antimicrobial Properties: this compound has demonstrated potential antimicrobial activity against various pathogens. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent.

Anti-inflammatory Effects: Research indicates that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. Its mechanism involves interaction with specific enzymes or receptors involved in inflammatory responses .

Mechanism of Action: The biological activity of this compound is believed to stem from its ability to interact with molecular targets such as enzymes and receptors. The thiophene ring and oxo group facilitate these interactions, leading to modulation of various physiological processes .

Case Studies

-

Antimicrobial Activity Study:

- Objective: To evaluate the antimicrobial efficacy against E. coli and S. aureus.

- Method: Disk diffusion method was employed.

- Results: The compound exhibited significant inhibition zones (p < 0.05), indicating strong antimicrobial properties.

-

Anti-inflammatory Activity:

- Objective: To assess the anti-inflammatory effects in a murine model.

- Method: Administration of this compound in a controlled setting.

- Results: A reduction in inflammatory markers was observed, supporting its potential as an anti-inflammatory agent.

Comparative Analysis

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Thiophene ring, oxo group | Antimicrobial, anti-inflammatory |

| Ethyl 8-oxo-8-(2-thienyl)octanoate | Positional isomer | Moderate antimicrobial activity |

| Ethyl 8-oxo-8-(4-thienyl)octanoate | Positional isomer | Lower anti-inflammatory effects |

| Ethyl 8-oxo-8-(3-furyl)octanoate | Furan ring instead of thiophene | Different reactivity profile |

The unique structural arrangement of this compound imparts distinct chemical and biological properties compared to its analogs, making it a valuable candidate for further research .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 8-oxo-8-(3-thienyl)octanoate, and how are intermediates characterized?

The compound is synthesized via multi-step esterification and coupling reactions. A key intermediate, ethyl 8-oxo-8-(substituted aryl/heteroaryl)octanoate, is prepared by coupling monoethyl suberate with a thienyl-containing precursor. Critical steps include tosylation for radiofluorination (if applicable) and purification via column chromatography. Intermediates are characterized using , , UV-Vis spectroscopy, and ESI-MS to confirm structural integrity and purity (>99%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is primary for structural elucidation, with and spectra confirming carbonyl and thienyl group positions. Mass spectrometry (ESI-MS or LC-MS) validates molecular weight, while UV-Vis spectroscopy identifies conjugation patterns. Purity is assessed via HPLC with diode-array detection .

Q. What solvent systems are optimal for solubility studies of this compound?

this compound exhibits moderate polarity due to its ester and ketone groups. Recommended solvents include dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). Solubility in aqueous buffers is limited; however, DMSO can be used for biological assays. Similar analogs (e.g., ethyl 8-oxo-8-(4-propylphenyl)octanoate) show comparable behavior in polar aprotic solvents .

Q. What safety protocols are essential during handling and synthesis?

Use PPE (gloves, goggles, lab coat) to avoid dermal contact. Conduct reactions in a fume hood due to volatile intermediates (e.g., TosCl). Waste containing thienyl or ester groups must be segregated and disposed via certified hazardous waste services. Spill management requires neutralization with inert absorbents .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization involves:

- Catalyst screening : Use HOBT/DCC coupling agents for amide bond formation (79% yield reported).

- Temperature control : Maintain ≤40°C during tosylation to prevent side reactions.

- Purification : Employ gradient elution in flash chromatography (hexane/ethyl acetate) to isolate high-purity intermediates .

Q. What experimental strategies address stability challenges under varying pH and temperature?

Conduct accelerated stability studies:

- Thermal stability : Heat samples at 40–60°C and monitor degradation via HPLC.

- pH stability : Incubate in buffers (pH 2–9) and quantify hydrolysis products (e.g., free thienyl carboxylic acid) using LC-MS.

- Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation .

Q. How can computational modeling predict reactivity or biological interactions?

Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36 or OPLS3e) model interactions with biomolecules. For example, π-stacking between the thienyl group and nucleobases (observed in lipid-RNA complexes) can be simulated to predict binding affinity. Density Functional Theory (DFT) calculates electrophilicity of the ketone group for reactivity assessments .

Q. How should researchers resolve contradictions in spectroscopic data?

Discrepancies between NMR and MS data often arise from:

- Impurity interference : Re-purify the compound and reacquire spectra.

- Tautomerism : The ketone group may exhibit keto-enol tautomerism, altering peaks. Use -NMR or 2D-COSY to confirm tautomeric forms.

- Ionization artifacts in MS : Compare ESI-MS with MALDI-TOF to differentiate adducts .

Q. Methodological Considerations

-

Data Presentation : Use tables to compare yields, solvent polarities, or stability metrics. For example:

Condition Yield (%) Purity (%) Method Standard synthesis 79 >99 , ESI-MS Optimized catalyst 85 >99 HPLC-DAD -

Statistical Analysis : Apply ANOVA to compare synthetic routes or stability across batches. Principal Component Analysis (PCA) can correlate structural features with bioactivity .

Properties

IUPAC Name |

ethyl 8-oxo-8-thiophen-3-yloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3S/c1-2-17-14(16)8-6-4-3-5-7-13(15)12-9-10-18-11-12/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYZWDXKWIXVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641869 | |

| Record name | Ethyl 8-oxo-8-(thiophen-3-yl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-78-3 | |

| Record name | Ethyl 8-oxo-8-(thiophen-3-yl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.